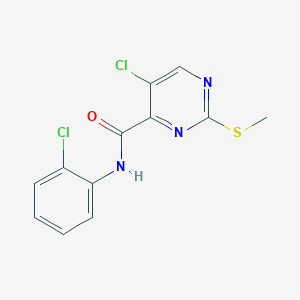

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is a compound with the molecular formula C9H14N2O and a molecular weight of 166.22. It is a derivative of isoxazole, a heterocyclic aromatic organic compound containing one oxygen atom and two nitrogen atoms .

Molecular Structure Analysis

The InChI code for “(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is 1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2 . This indicates that the compound consists of a five-membered ring with two oxygen atoms, two nitrogen atoms, and one carbon atom .Physical And Chemical Properties Analysis

“(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Antimicrobial and Antifungal Activities

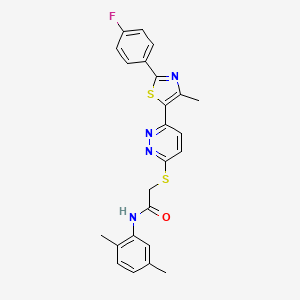

Compounds with structural similarities to (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine have been investigated for their antimicrobial and antifungal potentials. For instance, derivatives of quinoline carrying 1,2,3-triazole moiety, synthesized through multi-step reactions, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Antidepressant-like Activity

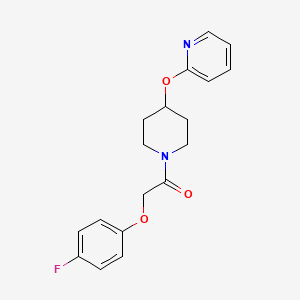

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. These compounds, through ERK1/2 phosphorylation-preferring activities, demonstrated robust antidepressant-like activity in preclinical models, suggesting promising potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Enantioselective Synthesis

Research into enantioselective synthesis of structurally related compounds, like 2-(2-Arylcyclopropyl)glycines, reveals the potential of these chemical frameworks for developing conformationally restricted homophenylalanine analogs. Such compounds are crucial in medicinal chemistry for creating drugs with specific stereochemical preferences, which can significantly impact their biological activity and pharmacokinetics (Demir et al., 2004).

Transfer Hydrogenation Reactions

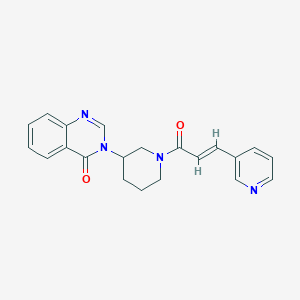

Quinazoline-based ruthenium complexes, utilizing ligands structurally similar to (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine, have been examined for their efficacy in transfer hydrogenation reactions. These complexes achieved excellent conversions and high turnover frequency (TOF) values, showcasing the potential of such compounds in catalyzing efficient and high-yield chemical transformations (Karabuğa et al., 2015).

Neurokinin-1 Receptor Antagonism

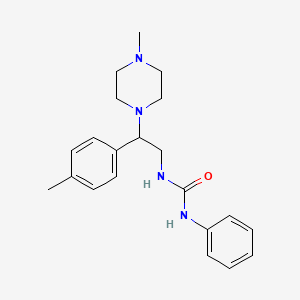

In the context of neurology and pharmacology, derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been identified as high affinity, orally active h-NK(1) receptor antagonists. These compounds exhibit promising pharmacokinetic profiles and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and face thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .

properties

IUPAC Name |

(5-cyclopentyl-1,2-oxazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWRHQCDUURWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NO2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)

![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)

![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)